molecular formula C18H23N7O3 B2541980 2-[8-(3,5-Diethylpyrazolyl)-3-methyl-2,6-dioxo-7-prop-2-enyl-1,3,7-trihydropur inyl]acetamide CAS No. 1014051-86-5

2-[8-(3,5-Diethylpyrazolyl)-3-methyl-2,6-dioxo-7-prop-2-enyl-1,3,7-trihydropur inyl]acetamide

Cat. No. B2541980
CAS RN: 1014051-86-5
M. Wt: 385.428
InChI Key: CGDGXHUHBLYEQA-UHFFFAOYSA-N
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Description

2-[8-(3,5-Diethylpyrazolyl)-3-methyl-2,6-dioxo-7-prop-2-enyl-1,3,7-trihydropur inyl]acetamide is a useful research compound. Its molecular formula is C18H23N7O3 and its molecular weight is 385.428. The purity is usually 95%.
BenchChem offers high-quality 2-[8-(3,5-Diethylpyrazolyl)-3-methyl-2,6-dioxo-7-prop-2-enyl-1,3,7-trihydropur inyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[8-(3,5-Diethylpyrazolyl)-3-methyl-2,6-dioxo-7-prop-2-enyl-1,3,7-trihydropur inyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging

Compounds similar to 2-[8-(3,5-Diethylpyrazolyl)-3-methyl-2,6-dioxo-7-prop-2-enyl-1,3,7-trihydropurinyl]acetamide have been used in the development of selective radioligands for imaging purposes, such as positron emission tomography (PET) scans. For example, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), with potential applications in PET imaging to study brain disorders and inflammation (Dollé et al., 2008).

Green Chemistry in Drug Design

The principles of green chemistry have been applied to the design and discovery of drugs with potential analgesic and antipyretic properties. For instance, environmentally friendly syntheses of compounds structurally related to paracetamol, a well-known analgesic and antipyretic drug, have been developed, emphasizing the importance of sustainable practices in drug synthesis (Reddy et al., 2014).

Antimicrobial and Antitumor Activities

Compounds featuring pyrazole, thiazole, and pyridine moieties have been synthesized and evaluated for their antimicrobial and antitumor activities. The structural complexity and the presence of these moieties suggest potential biological activities, including acting as antimicrobial agents or in cancer therapy (Sharma et al., 2004).

Environmental Monitoring and Safety

The synthesis and application of chemical compounds for environmental monitoring, such as the detection of carbonyl compounds in water samples, highlight the environmental relevance of chemical research. Developing sensitive probes for tracing chemical pollutants is crucial for ensuring water safety and environmental protection (Houdier et al., 2000).

properties

IUPAC Name

2-[8-(3,5-diethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-prop-2-enylpurin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O3/c1-5-8-23-14-15(22(4)18(28)24(16(14)27)10-13(19)26)20-17(23)25-12(7-3)9-11(6-2)21-25/h5,9H,1,6-8,10H2,2-4H3,(H2,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDGXHUHBLYEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC(=O)N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.